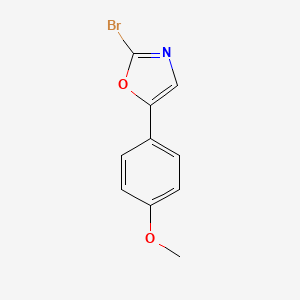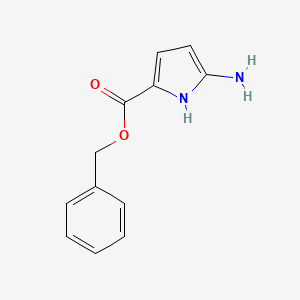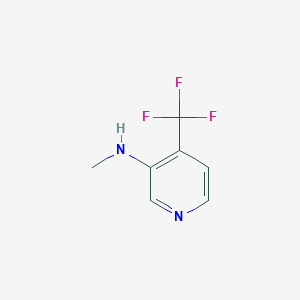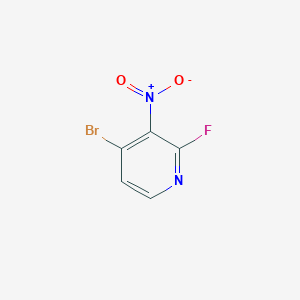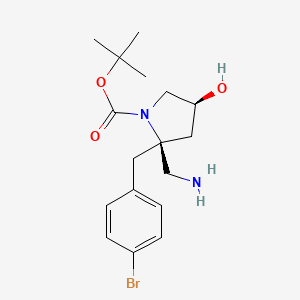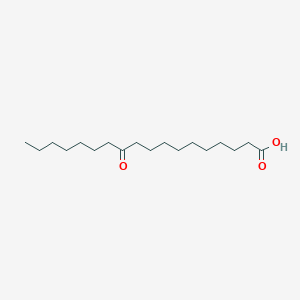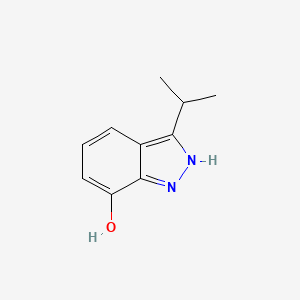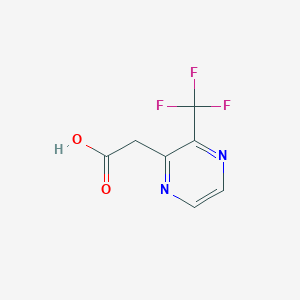
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid: is a nitrogen-containing heterocyclic compound that contains both a pyrrole ring and a pyrazine ring. These types of compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . Despite their importance, the exact action mechanisms of pyrrolopyrazine derivatives are not yet fully understood.
Méthodes De Préparation
Several synthetic routes exist for the preparation of pyrrolopyrazine derivatives:
Cyclization: Involves the formation of the pyrrolopyrazine ring system through intramolecular reactions.
Ring Annulation: Incorporates the pyrrolopyrazine scaffold by connecting existing rings.
Cycloaddition: Utilizes reactions like Diels-Alder or 1,3-dipolar cycloaddition.
Direct C-H Arylation:
Analyse Des Réactions Chimiques
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents.
Applications De Recherche Scientifique
Chemistry: Pyrrolopyrazine derivatives serve as building blocks for drug discovery research.
Biology: Their biological activities make them relevant for studying cellular processes.
Industry: These compounds may find use in materials science or organic electronics.
Mécanisme D'action
The exact molecular targets and pathways through which 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid exerts its effects remain an active area of research. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While there are limited Structure-Activity Relationship (SAR) studies, it’s essential to compare this compound with similar derivatives. Notable examples include:
Pyrrolo [1,2-a] pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
5H-pyrrolo [2,3-b] pyrazine derivatives: Showing more kinase inhibition activity.
Propriétés
Formule moléculaire |
C7H5F3N2O2 |
|---|---|
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6-4(3-5(13)14)11-1-2-12-6/h1-2H,3H2,(H,13,14) |
Clé InChI |
MSPYDMXLTRQKDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
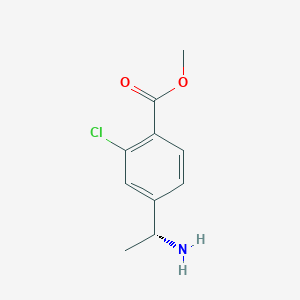
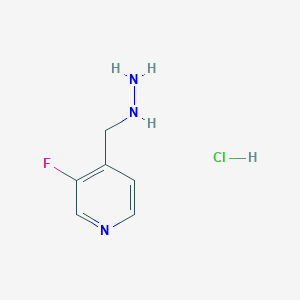
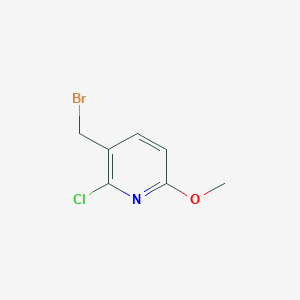
![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
